Urea, (o-chlorobenzoyl)-
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Overview
Description
Urea, (o-chlorobenzoyl)- is an organic compound that features a urea moiety substituted with an o-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Urea, (o-chlorobenzoyl)- can be synthesized through the reaction of o-chlorobenzoyl chloride with urea. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of urea, (o-chlorobenzoyl)- may involve the large-scale reaction of o-chlorobenzoyl chloride with urea in the presence of a suitable base. The reaction mixture is then purified through recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea, (o-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The o-chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Urea, (o-chlorobenzoyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of urea, (o-chlorobenzoyl)- involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Urea, (p-chlorobenzoyl)-: Similar structure but with the chlorine atom in the para position.
Urea, (m-chlorobenzoyl)-: Similar structure but with the chlorine atom in the meta position.
Urea, (o-bromobenzoyl)-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Urea, (o-chlorobenzoyl)- is unique due to the specific positioning of the chlorine atom in the ortho position, which can influence its reactivity and interactions compared to its para and meta counterparts. The presence of the chlorine atom can also affect the compound’s electronic properties and steric hindrance, making it distinct from other halogen-substituted urea derivatives.
Properties
CAS No. |
60014-17-7 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-carbamoyl-2-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
ZGOLQMOPAHHQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
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